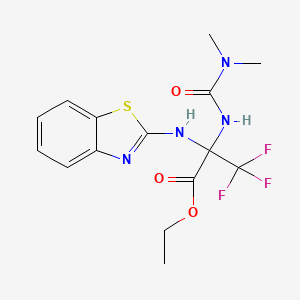![molecular formula C26H24N4O2S B11616333 (6Z)-6-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11616333.png)
(6Z)-6-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(6Z)-6-({1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(6Z)-6-({1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” typically involves multiple steps, including the formation of the indole and thiazolopyrimidine cores, followed by their coupling through a methylene bridge. Common reagents used in these steps may include indole derivatives, thiazolopyrimidine precursors, and various catalysts and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost, safety, and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
In medicine, the compound may be explored for its therapeutic potential, including its ability to interact with specific biological targets and pathways.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or nanomaterials, with unique properties.
Wirkmechanismus
The mechanism of action of “(6Z)-6-({1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential for understanding its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other indole derivatives, thiazolopyrimidine analogs, and molecules with similar functional groups.
Uniqueness
The uniqueness of “(6Z)-6-({1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other compounds.
Eigenschaften
Molekularformel |
C26H24N4O2S |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
(6Z)-6-[[1-[3-(2,5-dimethylphenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H24N4O2S/c1-17-8-9-18(2)23(14-17)32-12-5-10-29-16-19(20-6-3-4-7-22(20)29)15-21-24(27)30-11-13-33-26(30)28-25(21)31/h3-4,6-9,11,13-16,27H,5,10,12H2,1-2H3/b21-15-,27-24? |
InChI-Schlüssel |
QXCMCHVTYPHZIY-QGNOBFDASA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=N)N5C=CSC5=NC4=O |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C=C(C3=CC=CC=C32)C=C4C(=N)N5C=CSC5=NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-hexyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B11616252.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616261.png)

![7-cyclopentyl-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616274.png)
![3-((5Z)-5-{[2-(4-Benzyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11616288.png)

![3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11616291.png)
![6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616299.png)
![2-(4-bromophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B11616311.png)
![ethyl (5Z)-2-[(3,4-dichlorophenyl)amino]-5-(4-methoxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11616316.png)
![7-tert-Butyl-5,6-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11616326.png)
![Dimethyl 1-[2-(4-fluorophenyl)ethyl]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11616334.png)
![4-[(E)-(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]benzoic acid](/img/structure/B11616337.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide](/img/structure/B11616338.png)
